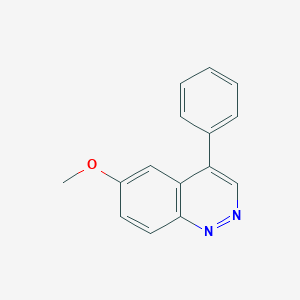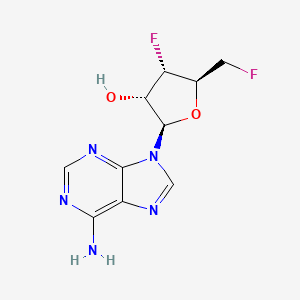
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base (6-aminopurin-9-yl) attached to a modified ribose sugar (oxolan-3-ol) with fluorine substitutions at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Glycosylation: The purine base is glycosylated with a protected ribose derivative under acidic conditions to form a nucleoside intermediate.
Fluorination: The intermediate undergoes selective fluorination at the 4 and 5 positions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deprotection: The final step involves deprotection of the ribose moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the purine base or the ribose moiety using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, especially at the 6-position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine or ribose derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to create drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase. By inhibiting these enzymes, the compound prevents the replication of viruses and the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: A nucleoside analog with a similar structure but lacking the fluoromethyl group.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The presence of both fluorine and fluoromethyl groups in (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol distinguishes it from other nucleoside analogs. These modifications enhance its stability and bioavailability, making it a unique and valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C10H11F2N5O2 |
|---|---|
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1 |
Clé InChI |
IGOQSZPNPNKFDW-QYYRPYCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)F)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


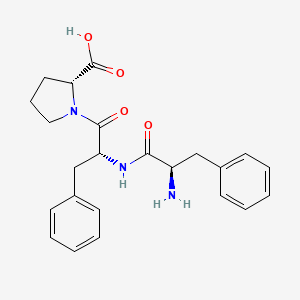
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
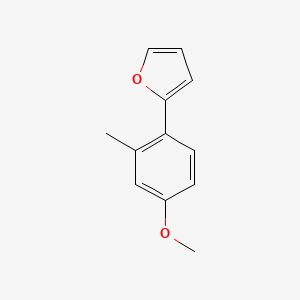
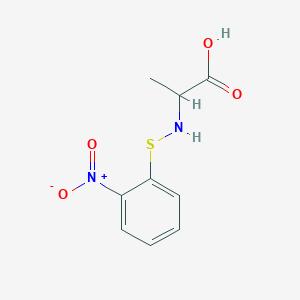
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
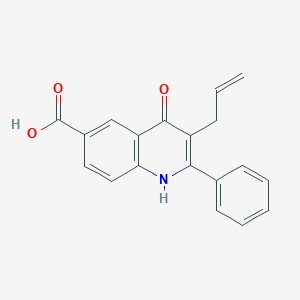
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
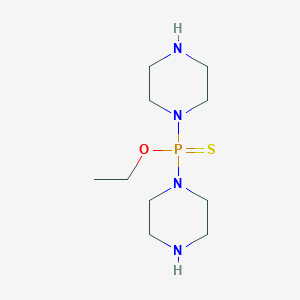
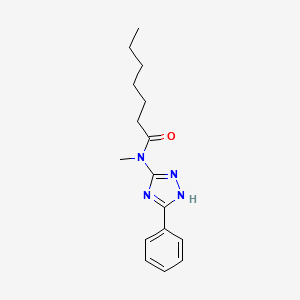
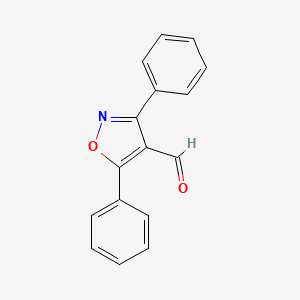
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
